
4-Ethyl-2,6-dimethylpyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Ethyl-2,6-dimethylpyridine is an organic compound with the molecular formula C₉H₁₃N. It is a derivative of pyridine, characterized by the presence of ethyl and methyl groups at specific positions on the pyridine ring. This compound is known for its unique chemical properties and is used in various scientific and industrial applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
4-Ethyl-2,6-dimethylpyridine can be synthesized through several methods. One common approach involves the condensation of ethyl acetoacetate, formaldehyde, and ammonia, followed by cyclization and decarboxylation . Another method includes the use of Suzuki–Miyaura coupling, which involves the reaction of boronic acids with halopyridines under mild conditions .
Industrial Production Methods
Industrial production of this compound typically involves the reaction of formaldehyde, acetone, and ammonia. This method is favored due to its efficiency and cost-effectiveness .
Analyse Chemischer Reaktionen
Types of Reactions
4-Ethyl-2,6-dimethylpyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert it into dihydropyridine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the ethyl or methyl groups are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and strong bases are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include pyridine N-oxides, dihydropyridine derivatives, and various substituted pyridines .
Wissenschaftliche Forschungsanwendungen
4-Ethyl-2,6-dimethylpyridine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: This compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of agrochemicals, polymers, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 4-Ethyl-2,6-dimethylpyridine involves its interaction with various molecular targets. As a base, it can act as a nucleophile in chemical reactions, facilitating the formation of new chemical bonds. Its basicity and nucleophilicity can be modified by steric hindrance and resonance stabilization .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,6-Dimethylpyridine: Similar in structure but lacks the ethyl group.
4-Dimethylaminopyridine: Contains a dimethylamino group instead of ethyl and methyl groups.
2-Ethyl-4,6-dimethylpyridine: Similar but with different positioning of the ethyl group.
Uniqueness
4-Ethyl-2,6-dimethylpyridine is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity compared to its analogs .
Eigenschaften
CAS-Nummer |
36917-36-9 |
|---|---|
Molekularformel |
C9H13N |
Molekulargewicht |
135.21 g/mol |
IUPAC-Name |
4-ethyl-2,6-dimethylpyridine |
InChI |
InChI=1S/C9H13N/c1-4-9-5-7(2)10-8(3)6-9/h5-6H,4H2,1-3H3 |
InChI-Schlüssel |
YFCLFEIWFHJNFU-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=CC(=NC(=C1)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



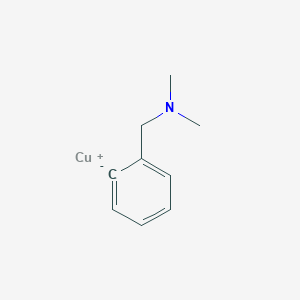
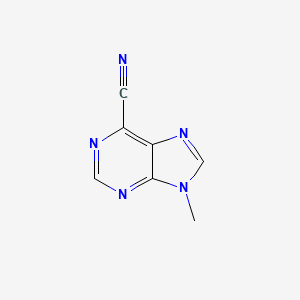


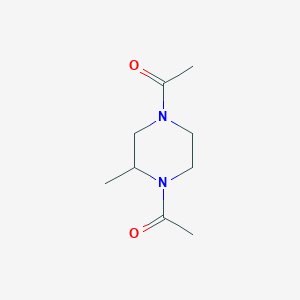


![1-[3-(3-Methoxyphenyl)-1-methylpyrrolidin-3-yl]propan-1-ol](/img/structure/B14671936.png)

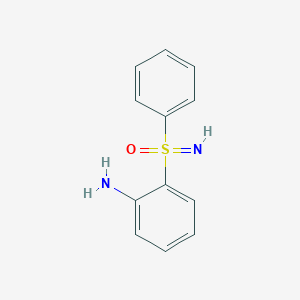
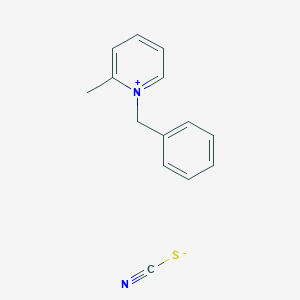
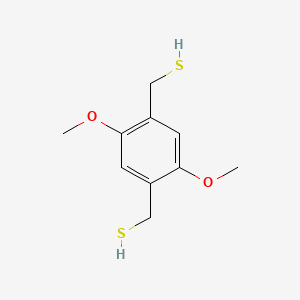
![[(3S,7S,8R,9S,10R,13S,14S)-7-methoxy-10,13-dimethyl-17-oxo-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B14671966.png)
